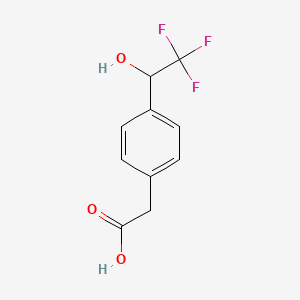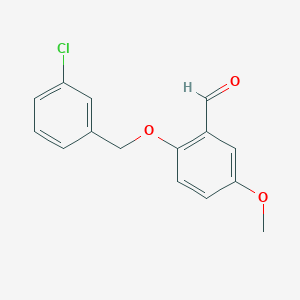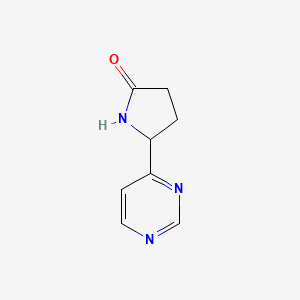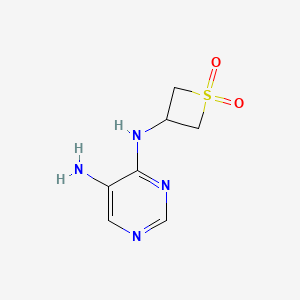
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetic acid is a fluorinated organic compound It is characterized by the presence of a trifluoromethyl group attached to a hydroxyethyl group, which is further connected to a phenyl ring and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,2,2-trifluoroacetophenone with appropriate reagents to introduce the hydroxyethyl group, followed by further functionalization to attach the acetic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to effective inhibition or modulation of target proteins. The hydroxyethyl group can also participate in hydrogen bonding and other interactions, further contributing to the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trifluorophenylacetic acid: Another fluorinated phenylacetic acid with similar structural features but different functional groups.
4-(Trifluoromethyl)phenylacetic acid: Contains a trifluoromethyl group attached directly to the phenyl ring without the hydroxyethyl group.
Uniqueness
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetic acid is unique due to the presence of both the trifluoromethyl and hydroxyethyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9F3O3 |
|---|---|
Poids moléculaire |
234.17 g/mol |
Nom IUPAC |
2-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)9(16)7-3-1-6(2-4-7)5-8(14)15/h1-4,9,16H,5H2,(H,14,15) |
Clé InChI |
APAOCPZWEQRJMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)O)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride](/img/structure/B12962046.png)







